molecular formula C19H24N2O3S B2908359 (1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one CAS No. 873579-95-4

(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one

Cat. No. B2908359
CAS RN: 873579-95-4
M. Wt: 360.47
InChI Key: FMXXEMOFQNKGKA-UHFFFAOYSA-N
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Description

The compound “(1R,4R)-7,7-dimethyl-1-(((2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . There are several unique methodologies that have been developed for the production of imidazole-4-ones .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that there is a great potential for the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

7,7-dimethyl-1-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-18(2)15-8-9-19(18,16(22)12-15)13-25(23,24)21-11-10-20-17(21)14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXEMOFQNKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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